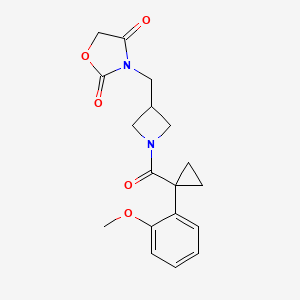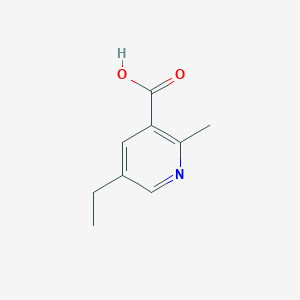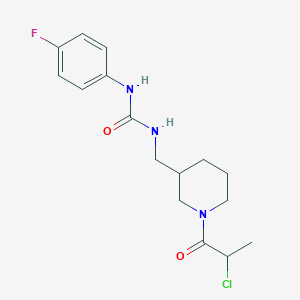![molecular formula C5H3ClN4 B2543984 6-クロロ-[1,2,4]トリアゾロ[1,5-a]ピラジン CAS No. 51519-29-0](/img/structure/B2543984.png)
6-クロロ-[1,2,4]トリアゾロ[1,5-a]ピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused triazolopyrazine ring system. This compound contains a chlorine atom attached to the pyrazine ring, which influences its chemical properties and reactivity. The molecular formula of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is C5H3ClN4, and it has a molecular weight of 154.56 g/mol.
科学的研究の応用
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-pyridines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been reported to exhibit significant anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
Triazole compounds, which include two carbon and three nitrogen atoms, are known to interact with a variety of enzymes and receptors in biological systems . This suggests that 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine may also interact with various biomolecules, influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is not well-defined. It is suggested that triazole compounds can bind to various biomolecules, leading to changes in gene expression and enzyme activity . The specific binding interactions of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine with biomolecules remain to be determined.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazine-2-carbonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the triazolopyrazine ring.
Industrial Production Methods
Industrial production of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反応の分析
Types of Reactions
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N or C-S bonds.
Ring Opening Reactions: Under acidic or basic conditions, the fused ring system can undergo cleavage, resulting in the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Ring Opening Reactions: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, can facilitate the ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrazine, while ring-opening reactions can produce various linear or branched compounds.
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine: Similar in structure but with a bromine atom instead of chlorine.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Features a pyridazine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWTNUWVZJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC=NN21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2543901.png)
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)
![6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2543903.png)
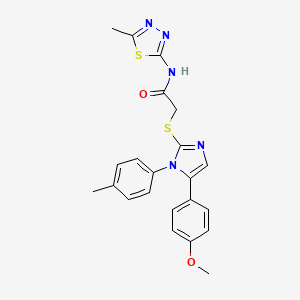
![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide](/img/structure/B2543908.png)
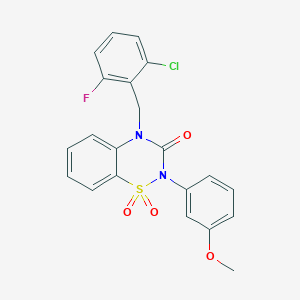
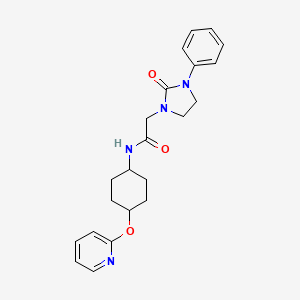
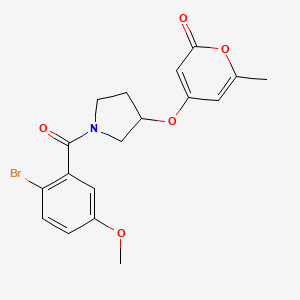
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2543917.png)
